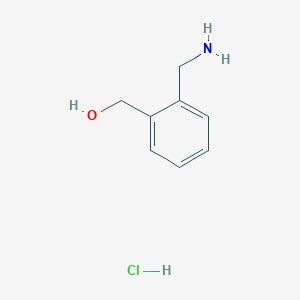

(2-(Aminomethyl)phenyl)methanol hydrochloride

Description

(2-(Aminomethyl)phenyl)methanol hydrochloride (CAS: 105706-79-4) is an organic hydrochloride salt with the molecular formula C₈H₁₂ClNO (molecular weight: 191.63 g/mol). Structurally, it consists of a benzyl alcohol backbone substituted with an aminomethyl group at the ortho position of the aromatic ring, forming a hydrochloride salt via protonation of the amine . This compound is a key intermediate in pharmaceutical and organic synthesis, particularly in the preparation of pyrrolo[1,4]benzodiazepines (PBDs) and other bioactive molecules . Its applications are driven by the reactivity of both the hydroxyl and primary amine groups, enabling participation in cyclocondensation, alkylation, and nucleophilic substitution reactions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-(aminomethyl)phenyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4,10H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJCDPZZYDVZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500674 | |

| Record name | [2-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4152-84-5 | |

| Record name | Benzenemethanol, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4152-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an iminium ion intermediate (Figure 1). Benzyl chloride reacts with formaldehyde in the presence of ammonia to generate a nucleophilic amine, which attacks the electrophilic carbon of the formaldehyde-activated benzyl substrate. Subsequent proton transfer and elimination yield the aminomethylated product. Hydrochloric acid is then introduced to precipitate the hydrochloride salt.

Key parameters :

- Solvent : Ethanol or methanol, which solubilize both organic and inorganic reactants.

- Temperature : Room temperature for initial mixing, followed by gentle heating (40–50°C) to accelerate iminium formation.

- Stoichiometry : A 1:1:1 molar ratio of benzyl chloride, formaldehyde, and ammonia ensures minimal side products.

Yield and Scalability

Yields for this method range from 66% to 98% , depending on the purity of starting materials and reaction control. Industrial-scale adaptations often employ continuous flow reactors to enhance heat dissipation and mixing efficiency, critical for exothermic iminium formation.

Limitations

- Competing reactions, such as over-alkylation or polymerization of formaldehyde, may reduce yield.

- Requires rigorous pH control to prevent decomposition of the hydrochloride salt during workup.

Catalytic Hydrogenation of Nitriles

An alternative route involves the reduction of 4-hydroxymethyl-benzonitrile to the primary amine, followed by hydrochloride salt formation. This method is favored for its high selectivity and minimal byproducts.

Procedure Overview

4-Hydroxymethyl-benzonitrile undergoes catalytic hydrogenation in the presence of Raney nickel under 50 psi H₂ in a methanol-ammonia solvent system. The nitrile group (-CN) is reduced to a primary amine (-CH₂NH₂), while the benzylic alcohol (-CH₂OH) remains intact. Subsequent treatment with hydrochloric acid precipitates the hydrochloride salt.

Reaction equation :

$$

\text{4-Hydroxymethyl-benzonitrile} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{(2-(Aminomethyl)phenyl)methanol} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Optimization Insights

Performance Metrics

This method achieves 98% yield with >99% purity, as confirmed by HPLC and NMR. The absence of harsh acids or bases simplifies purification, making it ideal for lab-scale synthesis.

Delépine Aminolysis of Benzyl Halides

The Delépine reaction provides a robust pathway for converting benzyl halides to primary amines, which can be adapted for this compound synthesis.

Synthetic Workflow

- Benzyl halide preparation : Bromination of 2-methylbenzyl alcohol using PBr₃ yields 2-(bromomethyl)benzyl alcohol.

- Hexamethylenetetramine (HMTA) complexation : The benzyl bromide reacts with HMTA to form a quaternary ammonium complex.

- Acidic hydrolysis : Treatment with concentrated HCl breaks the HMTA complex, releasing the primary amine.

- Salt formation : Neutralization with HCl precipitates the hydrochloride salt.

Critical steps :

Advantages and Challenges

- Advantages : High functional group tolerance; applicable to electron-deficient aryl halides.

- Challenges : Requires multi-step purification, increasing process time and cost.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Mannich reaction | 66–98% | 95–98% | Industrial | Low |

| Catalytic hydrogenation | 98% | >99% | Lab-scale | Moderate |

| Delépine aminolysis | 70–85% | 90–95% | Pilot-scale | High |

Key observations :

- The Mannich reaction is cost-effective but requires precise pH control.

- Catalytic hydrogenation offers the highest purity but demands specialized equipment.

- Delépine aminolysis is versatile but less economical for large-scale production.

Characterization and Quality Control

Spectroscopic Analysis

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₂ClNO |

| Molecular weight | 173.63 g/mol |

| Melting point | 271°C |

| Solubility | >50 mg/mL in H₂O |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-(Aminomethyl)phenyl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of benzylamine.

Substitution: Formation of benzyl halides.

Scientific Research Applications

Chemistry: (2-(Aminomethyl)phenyl)methanol hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in drug development. It is explored for its pharmacological properties, including its ability to interact with specific receptors or enzymes in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It is also employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)phenyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of (2-(aminomethyl)phenyl)methanol hydrochloride differ in substituent positions, functional groups, or additional halogens/moieties. Below is a detailed comparison:

Positional Isomers

(3-(Aminomethyl)phenyl)methanol Hydrochloride (CAS: 40896-62-6)

- Molecular Formula: C₈H₁₂ClNO (identical to the parent compound).

- Structural Difference: The aminomethyl group is located at the meta position (C3) instead of the ortho (C2) position.

- This isomer is less commonly reported in PBD synthesis compared to the ortho variant .

[4-(Aminomethyl)-2-methylphenyl]methanol Hydrochloride (CID: 84763260)

- Molecular Formula: C₉H₁₃ClNO.

- Structural Difference : A methyl group is introduced at the para position (C4) relative to the hydroxyl group.

- Impact : The methyl group increases hydrophobicity, which may affect crystallization behavior and bioavailability. This derivative is explored in drug discovery for its modified pharmacokinetic profile .

Halogenated Derivatives

[5-(Aminomethyl)-2-fluorophenyl]methanol Hydrochloride (CAS: 1423028-39-0)

- Molecular Formula: C₈H₁₁ClFNO.

- Structural Difference : A fluorine atom is introduced at the C2 position of the aromatic ring.

- Impact: Fluorination enhances metabolic stability and membrane permeability, making this compound valuable in CNS-targeting therapeutics.

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride (CAS: 1951425-23-2)

- Molecular Formula: C₉H₁₃ClFNO.

- Structural Difference: The aromatic ring contains fluoro and methyl substituents, and the aminomethyl group is replaced by an ethanolamine side chain.

- Impact : The chiral center and bulky substituents may improve binding specificity to biological targets, such as neurotransmitter receptors .

Boronic Acid Derivatives

(2-(Aminomethyl)phenyl)boronic Acid Hydrochloride (CAS: 850589-36-5)

- Molecular Formula: C₇H₁₁BClNO₂.

- Structural Difference : The hydroxyl group is replaced by a boronic acid (-B(OH)₂) moiety.

- Impact : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures. This derivative expands utility in materials science and medicinal chemistry .

Key Data Table: Structural and Functional Comparison

Pharmacological Relevance

Biological Activity

Overview

(2-(Aminomethyl)phenyl)methanol hydrochloride, with the chemical formula CHClNO, is an organic compound that has garnered attention in biological research due to its potential interactions with various enzymes and metabolic pathways. This compound is a derivative of phenylmethanol, characterized by the presence of an aminomethyl group at the ortho position of the phenyl ring. Its unique structural properties make it a valuable candidate for pharmacological studies and applications in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can engage in hydrogen bonding and ionic interactions with active sites on these target molecules. This interaction can modulate the activity of enzymes, potentially leading to significant changes in biochemical pathways.

Applications in Biological Research

- Enzyme Interactions : The compound is utilized to study enzyme interactions, serving as both a substrate and an inhibitor in various enzymatic reactions. This dual role allows researchers to explore metabolic pathways and enzyme kinetics effectively.

- Pharmacological Properties : Investigations into the pharmacological properties of this compound have revealed its potential applications in drug development. It has been explored for its ability to interact with specific receptors or enzymes, which may lead to therapeutic effects.

- Cancer Research : Recent studies have indicated that compounds similar to this compound exhibit antiproliferative activities against various human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cells. The IC values for these compounds ranged from 0.33 to 7.10 μM, highlighting their potential as anticancer agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other positional isomers, such as (3-(Aminomethyl)phenyl)methanol hydrochloride and (4-(Aminomethyl)phenyl)methanol hydrochloride. The ortho positioning of the aminomethyl group in this compound may result in distinct steric hindrances affecting binding affinity and selectivity compared to its meta and para counterparts.

| Compound | Position | Notable Activity |

|---|---|---|

| This compound | Ortho | Modulates enzyme activity; potential anticancer agent |

| (3-(Aminomethyl)phenyl)methanol hydrochloride | Meta | Varies in reactivity; less steric hindrance |

| (4-(Aminomethyl)phenyl)methanol hydrochloride | Para | Similar properties; distinct binding characteristics |

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of aminomethyl compounds could inhibit human adenosine kinase (hAdK), which is crucial for regulating adenosine levels in various disease states. The inhibition was significant at varying concentrations, establishing a foundation for further exploration into therapeutic applications for conditions like seizures .

- Antiproliferative Activity : A series of experiments assessed the antiproliferative effects of related compounds on multiple cancer cell lines. Results indicated that certain derivatives displayed promising activity, suggesting that modifications to the aminomethyl structure could enhance efficacy against cancer cells .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2-(Aminomethyl)phenyl)methanol hydrochloride?

- Methodology : A typical synthesis involves reacting 2-(aminomethyl)phenol with methanol under acidic conditions to form the hydrochloride salt. Key steps include:

- Aminomethylation : Introducing the aminomethyl group via reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) .

- Salt formation : Treating the intermediate with hydrochloric acid in methanol to precipitate the hydrochloride salt.

- Purification : Recrystallization from methanol/water mixtures (1:3 v/v) to achieve >98% purity, as validated by melting point analysis (~236°C with decomposition) .

Q. How should researchers safely handle this compound?

- Safety Protocols :

- GHS Hazards : Classified as skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Store in airtight containers at -20°C for long-term stability. Avoid exposure to moisture to prevent hydrolysis .

Q. What analytical techniques are essential for characterizing this compound?

- Characterization Workflow :

- Purity : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% phosphoric acid, flow rate 1.0 mL/min) to resolve impurities .

- Structural Confirmation :

- NMR : H NMR (DMSO-d6) to identify aromatic protons (δ 7.2–7.5 ppm) and hydroxyl/amine groups (δ 3.5–4.0 ppm) .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] at m/z 170.1 (calculated for CHClNO) .

Advanced Research Questions

Q. How can experimental design address stability discrepancies in solubility data across solvents?

- Approach :

- Systematic Solubility Profiling : Test solubility in water, methanol, ethanol (95%), and diethyl ether under controlled temperatures (20–50°C). Use gravimetric analysis to quantify solubility limits, noting discrepancies due to polymorphic forms or hydration states .

- Troubleshooting : If contradictions arise, validate results via differential scanning calorimetry (DSC) to detect phase transitions or hydrate formation .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Optimization Framework :

- Catalyst Screening : Compare yields using Lewis acids (e.g., ZnCl) vs. Brønsted acids (HCl) during salt formation.

- Reaction Monitoring : In-situ FTIR to track amine protonation (disappearance of N–H stretch at ~3300 cm) .

- Yield Improvement : Recrystallize from methanol/ether (3:1) to remove unreacted starting materials, achieving >95% yield .

Q. How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

- Advanced NMR Techniques :

- 2D Experiments : C-HSQC to correlate aromatic carbons with protons, distinguishing regioisomers.

- Dynamic Exchange Studies : Variable-temperature NMR to detect rotameric forms of the aminomethyl group (e.g., δ 3.8 ppm splitting at low temperatures) .

Q. What mechanistic insights guide its interaction with biological targets?

- Pharmacological Profiling :

- Receptor Binding Assays : Radioligand competition studies (e.g., α-adrenergic receptors) to measure IC values. Use HEK293 cells transfected with target receptors .

- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) to assess inhibition of monoamine oxidases, comparing values with structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.